Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-
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Overview
Description
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-: is an organic compound with the molecular formula C16H11ClO It is a derivative of acetophenone, where the phenyl ring is substituted with a 4-chlorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, a copper co-catalyst, and a base like triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals. Its unique structural features make it valuable in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethanone, 1-(4-chlorophenyl)-: This compound is structurally similar but lacks the ethynyl group.
Ethanone, 1-(4-ethylphenyl)-: Another similar compound with an ethyl group instead of the ethynyl group.
Uniqueness: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties. The ethynyl group enhances the compound’s ability to participate in π-π interactions and increases its reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
CAS No. |
725695-79-4 |
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Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C16H11ClO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h4-11H,1H3 |
InChI Key |
VAZZEZVEYZUSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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